molecular formula C6H12BClN2O2 B1424414 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride CAS No. 1162262-38-5

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Cat. No.: B1424414
CAS No.: 1162262-38-5
M. Wt: 190.44 g/mol
InChI Key: HBVXRUDSVOJNOQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with three methyl groups. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride typically involves the reaction of 1,3,5-trimethylpyrazole with a boron-containing reagent. One common method is the reaction of 1,3,5-trimethylpyrazole with triisopropyl borate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the pyrazole precursor, its reaction with a boron reagent, and subsequent purification and conversion to the hydrochloride salt. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, making it valuable in the synthesis of biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for deprotonation and activation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Pyrazoles: Formed through substitution reactions.

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: Utilized in the preparation of functional materials, such as polymers and sensors, due to its boronic acid functionality.

    Biological Research: Studied for its interactions with biomolecules, including enzymes and receptors, which can lead to the development of new diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with only one methyl group, leading to different reactivity and applications.

    3,5-Dimethylpyrazole-4-boronic acid: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, affecting its chemical properties.

    1-Ethyl-1H-pyrazole-4-boronic acid: Contains an ethyl group instead of methyl groups, resulting in altered steric and electronic effects.

Uniqueness

This compound is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic effects. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVXRUDSVOJNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704023
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-38-5
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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